molecular formula C18H22BrNO2 B4056337 N-(1-adamantyl)-5-bromo-2-methoxybenzamide

N-(1-adamantyl)-5-bromo-2-methoxybenzamide

Cat. No.: B4056337
M. Wt: 364.3 g/mol
InChI Key: PBYWUOHPMZSPMH-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-5-bromo-2-methoxybenzamide: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the adamantyl group in the compound enhances its lipophilicity and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-5-bromo-2-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination to introduce the bromine atom at the 5-position.

    Amidation: The brominated product is then reacted with 1-adamantylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new amide or thioamide derivatives.

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions and enzyme inhibition.

Medicine: Adamantane derivatives, including N-(1-adamantyl)-5-bromo-2-methoxybenzamide, have shown potential antiviral and anticancer activities. They are being investigated for their ability to inhibit viral replication and induce apoptosis in cancer cells.

Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced stability and performance, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Amantadine
  • Rimantadine

Uniqueness: N-(1-adamantyl)-5-bromo-2-methoxybenzamide is unique due to the presence of both the adamantyl group and the bromine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-adamantyl)-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-22-16-3-2-14(19)7-15(16)17(21)20-18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYWUOHPMZSPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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